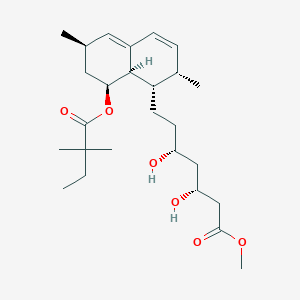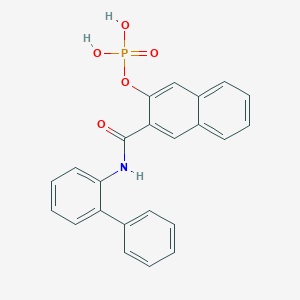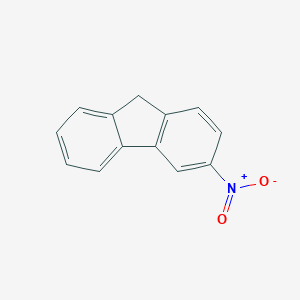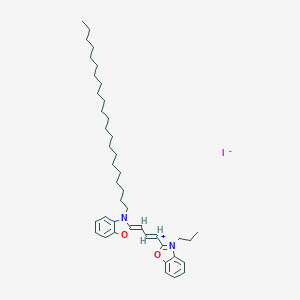
Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-” is a compound with the molecular formula C6H18N4O8Pt . It is also known by other names such as “Diaquodiaminocyclohexaneplatinum” and "(1R,2R)-cyclohexane-1,2-diamine;platinum (2+);dinitrate;dihydrate" .
Molecular Structure Analysis
The molecular weight of “Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-” is 469.31 g/mol . The compound consists of several component compounds including Platinum (CID 23939), Nitric Acid (CID 944), (1R,2R)- (-)-1,2-Diaminocyclohexane (CID 43806), and Water (CID 962) .Physical And Chemical Properties Analysis
“Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-” has a molecular weight of 469.31 g/mol . Its IUPAC name is “(1 R ,2 R )-cyclohexane-1,2-diamine;platinum (2+);dinitrate;dihydrate” and its InChIKey is GENQRBLPJNTJBE-RQDPQJJXSA-N .Aplicaciones Científicas De Investigación
Pharmacokinetics and Clinical Administration
The pharmacology and clinical administration of platinum-based anticancer drugs, including cisplatin, carboplatin, and the diamminocyclohexane-based oxaliplatin, highlight the pursuit of compounds with reduced toxicity and varied spectrum of activity. Oxaliplatin, for instance, demonstrates activity in cisplatin-resistant tumors, incorporating pharmacokinetic data into clinical regimens to enhance safety through individualized therapy. This underscores the strategic development of platinum analogues to optimize therapeutic outcomes while minimizing adverse effects (O'dwyer, Stevenson, & Johnson, 2012).
Mechanisms of Platinum Drug Efficacy and Toxicity
Studies on oxaliplatin, a novel platinum analog, shed light on the mechanisms underlying its clinical efficacy and associated toxicities, such as neurotoxicity and myelosuppression. This understanding aids in tailoring therapeutic approaches to enhance efficacy while mitigating adverse effects, thus improving patient outcomes in treatments involving platinum compounds (Erdem, Dogan, Demirci, & Zengi̇n, 2016).
Clinical Activity and Efficacy
The clinical activity of oxaliplatin across various tumor types, particularly in colorectal cancer, has been extensively reviewed. Its combination with 5-fluorouracil in colorectal cancer highlights the synergy between these agents, contributing to its efficacy in treatment-resistant cases. The exploration of oxaliplatin in combination with other chemotherapeutic agents further exemplifies the ongoing effort to enhance its therapeutic utility and address the challenge of cross-resistance (Misset, Bleiberg, Sutherland, Békradda, & Cvitkovic, 2000).
ProLindac Development
ProLindac, a DACH platinum polymer prodrug, represents an innovative approach in the delivery of oxaliplatin, targeting tumors more effectively through a polymer delivery vehicle. This strategy aims to release platinum more rapidly in the acidic environment of tumors, illustrating advancements in drug delivery systems to enhance the efficacy and tolerability of platinum-based therapies (Nowotnik & Cvitkovic, 2009).
Pharmacokinetics Review
A comprehensive review of oxaliplatin pharmacokinetics integrates key data from multiple studies, providing a holistic view of its disposition in cancer patients. This review addresses the biotransformation, drug-drug interactions, and special patient populations, forming a scientific basis for its clinical use and highlighting the unique pattern of platinum disposition in patients (Graham, Lockwood, Greenslade, Brienza, Bayssas, & Gamelin, 2000).
Mecanismo De Acción
Target of Action
Similar platinum-based compounds typically target dna in cancer cells, interfering with cell division and leading to cell death .
Mode of Action
These crosslinks distort the DNA structure, preventing DNA replication and transcription, which in turn inhibits cell division and leads to cell death .
Biochemical Pathways
Platinum-based compounds are known to interfere with dna replication and transcription, affecting numerous biochemical pathways involved in cell division and growth .
Pharmacokinetics
Platinum-based compounds are generally administered intravenously and distributed throughout the body. They are primarily excreted through the kidneys .
Result of Action
The general effect of platinum-based compounds is the inhibition of cell division, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of platinum-based compounds .
Propiedades
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENQRBLPJNTJBE-RQDPQJJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N4O8Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94042-08-7 |
Source


|
| Record name | Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094042087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIAQUODIAMINOCYCLOHEXANEPLATINUM DINITRATE, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6N6X37D9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


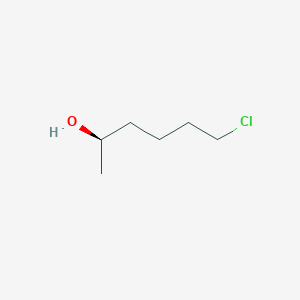

![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
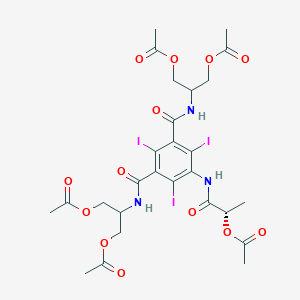

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
